N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine
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Overview
Description
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is a compound that features a benzoyl group attached to the nitrogen atom of adenosine, with a tert-butyl(dimethyl)silyl group protecting the 3’-hydroxyl group. This compound is often used in organic synthesis and biochemical research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine typically involves the protection of the hydroxyl group of adenosine using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The benzoylation of the nitrogen atom is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine involves its ability to protect specific functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing reactions at the 3’-hydroxyl group, while the benzoyl group stabilizes the nitrogen atom . This allows for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-3’-O-[trimethylsilyl]adenosine
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position, which provides enhanced stability and selectivity compared to other similar compounds .
Properties
CAS No. |
69504-08-1 |
---|---|
Molecular Formula |
C23H31N5O5Si |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-15(11-29)32-22(17(18)30)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
InChI Key |
RAJBGPZOQRMZRL-UVLLPENVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
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